Magnesium pyruvate

Übersicht

Beschreibung

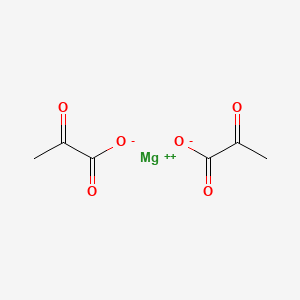

Magnesium pyruvate is an organic compound with the chemical formula C6H6MgO6. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its stability and heat resistance. This compound is used in various fields, including pharmaceuticals, cosmetics, and food additives, due to its nutritional and therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium pyruvate is typically synthesized by reacting pyruvic acid with magnesium oxide. The process involves dissolving pyruvic acid in water and then adding a suspension of magnesium oxide. The reaction mixture is stirred for a specific period, leading to the formation of a precipitate. This precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and stirring time, are optimized to ensure maximum yield and purity of the product. The use of high-purity reagents and controlled environments further enhances the quality of the industrially produced this compound .

Analyse Chemischer Reaktionen

Role of Magnesium in Pyruvate Kinase Reactions

Magnesium ions (Mg) are essential for the activity of pyruvate kinase, an enzyme that catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The interaction of magnesium with ATP and other phosphometabolites is critical for carbohydrate metabolism and cellular bioenergetics .

-

Mg neutralizes the charge of catalytic carboxylates and triphosphates, facilitating substrate alignment for chemical reactions .

-

Studies on Salmonella typhimurium pyruvate kinase showed that Mg exhibits positive homotropic interactions in its binding behavior .

-

The presence of Mg is required for ATP to inhibit the pyruvate kinase reaction .

-

The reaction rate increases with increasing magnesium concentration up to a maximum, beyond which further increases can inhibit the reaction .

Pyruvate Dehydrogenase Complex (PDC) and Magnesium

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that converts pyruvate into acetyl-CoA, linking glycolysis to the citric acid cycle . Magnesium ions (Mg) are essential for the activity of the E1 subunit (pyruvate dehydrogenase) of the PDC .

-

The E1 subunit binds thiamine pyrophosphate (TPP) and a magnesium ion, which is coordinated by specific amino acid residues .

-

PDC is inhibited by increased ratios of ATP/ADP, NADH/NAD, and acetyl-CoA/CoA .

-

In eukaryotes, PDC activity is regulated by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), which deactivate and activate the complex, respectively .

Reaction of Pyruvate with Hydrogen Peroxide

Pyruvate can react with hydrogen peroxide (HO) under biological conditions. This reaction has a second-order rate constant k of approximately 2.360 Ms .

-

The reaction is first order with respect to both pyruvate and HO .

-

The reaction results in the conversion of pyruvate to acetate .

Pyruvate Production Methods

Pyruvate can be produced through various methods, including chemical, biotechnological, and enzymatic processes .

-

Chemical methods involve the catalytic oxidation of lactic acid, often using catalysts like Pb/Pd/C .

-

Biotechnological methods include microbial fermentation processes .

-

Enzymatic processes and resting cell processes are also utilized for pyruvate production .

Other Biochemical Pathways Involving Pyruvate and Magnesium

Several other enzymes and biochemical pathways are influenced by magnesium and directly or indirectly impact pyruvate metabolism .

-

PEP Carboxylase (PEPC) : This enzyme catalyzes the conversion of phosphoenolpyruvate (PEP) to oxaloacetate in the presence of Mg .

-

Pyruvate Oxidase (POXB) : POXB catalyzes the oxidation of pyruvate to acetate and carbon dioxide, involving FAD as a cofactor .

-

Creatine Kinase : Creatine kinase, which catalyzes the reversible reaction between creatine phosphate and ADP to form creatine and ATP, is influenced by Mg concentration .

Magnesium Transport and Reabsorption

The transport and reabsorption of magnesium within biological systems also play a role in its availability for chemical reactions involving pyruvate .

-

In the kidneys, magnesium reabsorption occurs via the paracellular pathway in the thick ascending limb (TAL), dependent on tight junction permeability .

-

Claudins, such as claudin 16 and claudin 19, influence magnesium permeability in the tight junctions .

Tables Summarizing Key Reactions and Findings

| Reaction | Enzyme/Complex Involved | Role of Magnesium |

|---|---|---|

| PEP to Pyruvate | Pyruvate Kinase | Cofactor; facilitates substrate alignment |

| Pyruvate to Acetyl-CoA | Pyruvate Dehydrogenase Complex (PDC) | Component of E1 subunit; binds TPP |

| PEP to Oxaloacetate | PEP Carboxylase (PEPC) | Cofactor |

| Pyruvate + H2O2 to Acetate | Non-enzymatic | Not directly involved, but reaction occurs under phys. conditions |

| Study Focus | Organism/System | Key Findings |

|---|---|---|

| Pyruvate Kinase Kinetics | Salmonella typhimurium | Mg displays positive homotropic interactions; binding sites independent of phosphoenolpyruvate and adenosine 5'-diphosphate |

| ATP Inhibition of Pyruvate Kinase | Skeletal Muscle | ATP inhibits the reaction competitively with respect to ADP and phosphoenolpyruvate; inhibition varies with magnesium concentration |

| Pyruvate and Hydrogen Peroxide Reaction Rate | In vitro | Second-order reaction with k = 2.360 Ms; first order with respect to both pyruvate and H2O2 |

Wissenschaftliche Forschungsanwendungen

Magnesium pyruvate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound plays a role in cellular metabolism and energy production.

Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is used in the treatment of cardiovascular and cerebrovascular diseases.

Industry: In the food industry, this compound is used as a food additive to enhance nutritional value.

Wirkmechanismus

Magnesium pyruvate exerts its effects through several mechanisms:

Cellular Metabolism: It acts as a key intermediate in the glycolysis pathway, where it is converted into acetyl-CoA, entering the citric acid cycle to produce ATP.

Antioxidant Activity: this compound helps in reducing oxidative stress by neutralizing free radicals.

Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

- Sodium pyruvate

- Calcium pyruvate

- Potassium pyruvate

Comparison: Magnesium pyruvate is unique due to its combination of magnesium and pyruvate, providing both the benefits of magnesium (such as muscle relaxation and bone health) and pyruvate (such as energy production and metabolic regulation). Compared to other pyruvate salts, this compound offers additional health benefits related to magnesium, making it a preferred choice in various applications .

Biologische Aktivität

Magnesium pyruvate is a compound formed from magnesium and pyruvic acid, which has garnered attention for its potential health benefits and biological activities. This article delves into the biological activity of this compound, exploring its metabolic roles, effects on cellular function, and implications for health based on diverse research findings.

1. Overview of Pyruvate Metabolism

Pyruvate is a key intermediate in several metabolic pathways, primarily serving as the end product of glycolysis. It plays a crucial role in energy production by being converted into acetyl-CoA, which enters the citric acid cycle to facilitate ATP generation through oxidative phosphorylation . Magnesium ions (Mg²⁺) are essential cofactors in various enzymatic reactions involving pyruvate metabolism, including the activation of pyruvate dehydrogenase, which is critical for linking glycolysis with the citric acid cycle .

2. Role of Magnesium in Cellular Metabolism

Magnesium is vital for numerous biochemical processes, including enzyme activation and stabilization of nucleic acids. It has been shown to enhance insulin sensitivity and influence glucose metabolism. Studies indicate that magnesium supplementation can improve metabolic profiles in individuals with diabetes, suggesting a synergistic relationship between magnesium and pyruvate in regulating energy metabolism .

3.1 Metabolic Effects

Research indicates that this compound may enhance mitochondrial function and energy production. It has been observed that magnesium supplementation can improve ATP synthesis through its role in mitochondrial ATPase activity . Additionally, this compound has been associated with increased glucose uptake in muscle cells, potentially benefiting individuals with insulin resistance .

3.3 Anti-Inflammatory Effects

Magnesium has been shown to exert anti-inflammatory effects, which could be relevant for conditions such as metabolic syndrome and cardiovascular diseases. The anti-inflammatory properties may be mediated through the modulation of cytokine production and oxidative stress reduction .

4. Research Findings and Case Studies

5. Conclusion

This compound exhibits significant biological activity through its involvement in metabolic processes, potential neuroprotective effects, and anti-inflammatory properties. The interplay between magnesium and pyruvate underscores the importance of this compound in maintaining metabolic health and supporting cellular functions.

Further research is warranted to elucidate the specific mechanisms by which this compound exerts its biological effects and to explore its therapeutic potential in clinical settings. As our understanding deepens, this compound may emerge as a valuable supplement for enhancing health outcomes related to metabolic disorders and neurological conditions.

Eigenschaften

IUPAC Name |

magnesium;2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSPVZZOMJIPB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002124 | |

| Record name | Magnesium bis(2-oxopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-75-1 | |

| Record name | Magnesium bis(2-oxopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.